Propanenitrile, 3-(2-benzothiazolylamino)-
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Overview
Description
Propanenitrile, 3-(2-benzothiazolylamino)- is an organic compound that features a nitrile group attached to a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(2-benzothiazolylamino)- can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with propanenitrile. One common method involves the use of a catalyst to facilitate the reaction under controlled conditions. For example, the reaction can be carried out in the presence of oxalic acid as an organocatalyst, which promotes the condensation of aromatic aldehydes, 2-naphthol, and 2-aminobenzothiazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-(2-benzothiazolylamino)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Propanenitrile, 3-(2-benzothiazolylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of propanenitrile, 3-(2-benzothiazolylamino)- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzothiazole moiety can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A smaller nitrile compound used as a solvent in various chemical reactions.
Benzothiazole: The parent compound of the benzothiazole moiety in propanenitrile, 3-(2-benzothiazolylamino)-.
Uniqueness
Propanenitrile, 3-(2-benzothiazolylamino)- is unique due to the combination of the nitrile group and the benzothiazole moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in research and industry, setting it apart from simpler nitrile compounds .
Properties
CAS No. |
139933-21-4 |
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Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylamino)propanenitrile |
InChI |
InChI=1S/C10H9N3S/c11-6-3-7-12-10-13-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,7H2,(H,12,13) |
InChI Key |
MRWDUQYVWOLYBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCC#N |
Origin of Product |
United States |
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